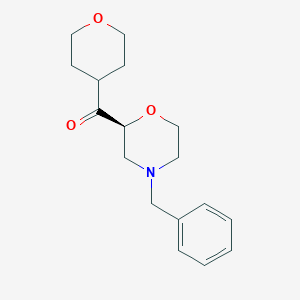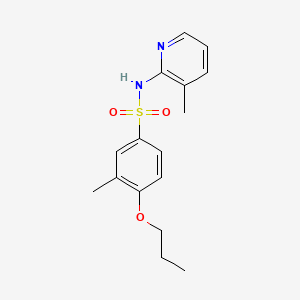![molecular formula C19H23N5O B13367490 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide group linked to a phenyl ring, which is further substituted with an isopropyl group and a triazole ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the pyrrole ring. The dimethyl-substituted pyrrole can be synthesized through the reaction of 2,5-hexanedione with ammonia. The resulting pyrrole is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenyl ring with the triazole and isopropyl substituents can be synthesized separately through a series of reactions involving nitration, reduction, and cyclization. Finally, the two fragments are coupled together under suitable conditions to form the target compound.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its structural features suggest potential pharmacological activity, which could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide include:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid: This compound features a pyrrole ring similar to the target compound but with an indole substituent instead of the triazole and phenyl groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the phenyl ring, with similar dimethyl substitution on the pyrrole ring.
[(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane (difluoroborane): This compound features a difluoroborane group and a different substitution pattern on the pyrrole ring.
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide lies in its combination of a pyrrole ring with a triazole-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-21-19(23-22-18)15-6-5-7-16(10-15)20-17(25)11-24-13(3)8-9-14(24)4/h5-10,12H,11H2,1-4H3,(H,20,25)(H,21,22,23) |
InChI Key |
PFCVECLBQNNZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)


![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13367480.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)

